

# A Comprehensive Technical Guide to the Physicochemical Properties of Repaglinide Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Repaglinide Anhydride |           |
| Cat. No.:            | B15291073             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Repaglinide Anhydride**, a critical active pharmaceutical ingredient (API) in the management of type 2 diabetes mellitus.[1] Understanding these properties is paramount for formulation development, ensuring bioavailability, and maintaining stability throughout the drug product lifecycle.

## Introduction to Repaglinide

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues.[2] Its mechanism of action involves the blockage of ATP-dependent potassium (Kir6) channels in pancreatic β-cells, which stimulates insulin release in a glucose-dependent manner.[2][3][4][5] Chemically, it is (S)-2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl] amino]-2-oxoethyl]-benzoic acid, with the molecular formula C27H36N2O4 and a molecular weight of 452.6 g/mol .[3][5][6] As a Biopharmaceutics Classification System (BCS) Class II drug, Repaglinide is characterized by low solubility and high permeability.[7][8][9][10]

## **Physicochemical Data**



The following tables summarize the key quantitative physicochemical properties of **Repaglinide Anhydride**.

Table 1: Solubility Profile

| Solvent/Medium                  | Solubility                    | Temperature   | Reference |
|---------------------------------|-------------------------------|---------------|-----------|
| Water                           | 34 μg/mL                      | 37°C          | [11]      |
| Water                           | 34.6 μg/mL                    | 37°C          | [8]       |
| Water                           | 89.99 mg/L (0.08999<br>mg/mL) | 25°C          | [12]      |
| Aqueous Buffers                 | Sparingly soluble             | Not Specified | [3]       |
| 1:4 DMSO:PBS (pH<br>7.2)        | ~0.2 mg/mL                    | Not Specified | [3]       |
| Ethanol                         | ~25 mg/mL                     | Not Specified | [3]       |
| DMSO                            | ~30 mg/mL                     | Not Specified | [3]       |
| Dimethyl formamide<br>(DMF)     | ~30 mg/mL                     | Not Specified | [3]       |
| DMSO                            | 34 mg/mL                      | Not Specified | [12]      |
| DMSO                            | 91 mg/mL                      | Not Specified | [13]      |
| Ethanol                         | 91 mg/mL                      | Not Specified | [13]      |
| Citro-phosphate buffer (pH 5.0) | 4.9 μg/mL                     | Not Specified | [9]       |

Table 2: Thermal Properties and Other Physicochemical Parameters



| Parameter     | Value                                       | Reference   |
|---------------|---------------------------------------------|-------------|
| Melting Point | 126-128°C (crystallized from ethanol-water) | [12]        |
| Melting Point | 129-130.2°C                                 | [12]        |
| Melting Point | 130-131°C                                   | [14]        |
| Melting Point | 138.26°C (from DSC)                         | [15]        |
| Melting Point | 136.9°C (from DSC)                          | [16]        |
| Melting Point | 126.8°C (from DSC)                          | [7]         |
| рКа           | 4.19 (acidic), 6.01 (basic)                 | [10]        |
| рКа           | 4.19, 5.78                                  | [7]         |
| LogP          | 3.97                                        | [8][10][11] |
| LogP          | 5.9                                         | [14]        |

## **Polymorphism**

Repaglinide is known to exist in multiple polymorphic forms, which can significantly impact its dissolution and bioavailability. Different crystalline forms (Form I, II, and III) as well as an amorphous form have been identified. The investigation of polymorphs is a critical step in drug development to select the most stable and efficacious solid form.[17] X-ray powder diffraction (XRPD) is the primary technique for identifying and differentiating these polymorphic forms.[17]

## **Mechanism of Action Signaling Pathway**

Repaglinide exerts its therapeutic effect by modulating insulin secretion from pancreatic  $\beta$ -cells. The process is initiated by the binding of Repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.[19] This binding event leads to the closure of the channel, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions. Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules.[2][4][5][20]





Click to download full resolution via product page

Fig. 1: Repaglinide's mechanism of action pathway.

## **Experimental Protocols**

Detailed methodologies are essential for the reproducible determination of physicochemical properties.

5.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[21]

- Preparation: An excess amount of Repaglinide Anhydride is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.[21][22]
- Equilibration: The suspension is agitated at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[21][23] The presence of undissolved solid should be visually confirmed.[22]
- Phase Separation: The solid and liquid phases are separated by centrifugation or filtration.
  [21] Care must be taken to avoid any temperature changes during this step.
- Analysis: The concentration of Repaglinide in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[21]





Click to download full resolution via product page

Fig. 2: Workflow for equilibrium solubility determination.

#### 5.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and glass transitions.[24][25]

- Sample Preparation: A small amount of **Repaglinide Anhydride** (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.[26] The pan is then hermetically sealed.
- Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. [26] The instrument is programmed with a specific temperature range and heating rate (e.g.,



5°C/min or 10°C/min).[26] The cell is purged with an inert gas like nitrogen.[27]

- Data Collection: The sample is heated, and the differential heat flow between the sample and the reference is measured as a function of temperature.[24][26]
- Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak maximum of endothermic events (like melting) or exothermic events (like decomposition).[16][26]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Repaglinide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Repaglinide Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Repaglinide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. scispace.com [scispace.com]
- 8. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]
- 9. Study of Solid-State Transitions and Its Impact on Solubility and Stability of Repaglinide -ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Repaglinide | 135062-02-1 [chemicalbook.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Repaglinide | C27H36N2O4 | CID 65981 PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New PANalytical XRPD Data Supports High Throughput, High-Resolution Polymorph Screening [pharmaceuticalonline.com]
- 18. m.youtube.com [m.youtube.com]







- 19. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 24. We are upgrading our site. Visit after sometime. [pharmasop.in]
- 25. news-medical.net [news-medical.net]
- 26. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]
- 27. Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Repaglinide Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15291073#physicochemical-properties-of-repaglinide-anhydride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com